molecular formula C9H16ClN3O B11823292 Spiro[1-azabicyclo[2.2.2]octane-3,4'-imidazolidin]-2'-one hydrochloride

Spiro[1-azabicyclo[2.2.2]octane-3,4'-imidazolidin]-2'-one hydrochloride

Cat. No.: B11823292
M. Wt: 217.69 g/mol
InChI Key: TZEWXFFBJFUCNC-UHFFFAOYSA-N
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Description

Spiro[1-azabicyclo[222]octane-3,4’-imidazolidin]-2’-one hydrochloride is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[1-azabicyclo[2.2.2]octane-3,4’-imidazolidin]-2’-one hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and subsequent functionalization to introduce the imidazolidinone moiety. Common reagents used in these reactions include strong bases, oxidizing agents, and specific catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Spiro[1-azabicyclo[2.2.2]octane-3,4’-imidazolidin]-2’-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to modify the compound’s structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of strong acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce various functional groups into the spirocyclic structure.

Scientific Research Applications

Spiro[1-azabicyclo[2.2.2]octane-3,4’-imidazolidin]-2’-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Spiro[1-azabicyclo[2.2.2]octane-3,4’-imidazolidin]-2’-one hydrochloride involves its interaction with specific molecular targets. This compound may act on various pathways, including enzyme inhibition or receptor modulation, to exert its effects. Detailed studies are required to fully elucidate these mechanisms and identify the precise molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] Hydrochloride: Another spirocyclic compound with similar structural features.

    Spiro[1-azabicyclo[2.2.2]octane-3,5’-oxazolidin-2’-one]: A conformationally restricted analogue of acetylcholine.

Uniqueness

Spiro[1-azabicyclo[2.2.2]octane-3,4’-imidazolidin]-2’-one hydrochloride is unique due to its specific spirocyclic structure and the presence of the imidazolidinone moiety. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H16ClN3O

Molecular Weight

217.69 g/mol

IUPAC Name

spiro[1-azabicyclo[2.2.2]octane-3,4'-imidazolidine]-2'-one;hydrochloride

InChI

InChI=1S/C9H15N3O.ClH/c13-8-10-5-9(11-8)6-12-3-1-7(9)2-4-12;/h7H,1-6H2,(H2,10,11,13);1H

InChI Key

TZEWXFFBJFUCNC-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C3(C2)CNC(=O)N3.Cl

Origin of Product

United States

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